molecular formula C16H13N5O3 B11109898 N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide

N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide

Cat. No.: B11109898
M. Wt: 323.31 g/mol
InChI Key: PGWSFUXCLLVTJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a hydrazinecarbonyl group, and a pyridine carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Hydrazinecarbonyl Group Introduction: The hydrazinecarbonyl group can be introduced by reacting the indole derivative with hydrazine and a suitable carbonyl compound.

    Pyridine Carboxamide Attachment: The final step involves coupling the hydrazinecarbonyl-indole intermediate with pyridine-3-carboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under conditions like reflux or room temperature.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2,3-dione derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its indole and pyridine moieties. It could be studied for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

In medicine, the compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on specific biological pathways, potentially leading to the development of new therapeutic agents.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide likely involves interactions with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the pyridine carboxamide group may enhance binding affinity and specificity. The compound could modulate biological pathways by inhibiting or activating key enzymes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: Shares the indole moiety but lacks the hydrazinecarbonyl and pyridine carboxamide groups.

    Pyridine-3-carboxamide: Contains the pyridine carboxamide group but lacks the indole and hydrazinecarbonyl groups.

    Hydrazinecarboxamide derivatives: Similar hydrazinecarbonyl group but different core structures.

Uniqueness

The uniqueness of N-({N’-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-3-carboxamide lies in its combination of the indole, hydrazinecarbonyl, and pyridine carboxamide groups. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]pyridine-3-carboxamide

InChI

InChI=1S/C16H13N5O3/c22-13(9-18-15(23)10-4-3-7-17-8-10)20-21-14-11-5-1-2-6-12(11)19-16(14)24/h1-8,19,24H,9H2,(H,18,23)

InChI Key

PGWSFUXCLLVTJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CNC(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.